Cas no 857500-62-0 (2-(3-Methoxyphenyl)malondialdehyde)

2-(3-Methoxyphenyl)malondialdehyde 化学的及び物理的性質
名前と識別子
-
- Propanedial,2-(3-methoxyphenyl)-
- 2-(3-METHOXYPHENYL)MALONDIALDEHYDE
- 3-MeOPhCH(CHO)2
- (3-Methoxyphenyl)propane-1,3-dial, 3-(1,3-Dioxoprop-2-yl)anisole
- 2-(3-Methoxyphenyl)malonaldehyde
- 2-(3-Methoxyphenyl)malonaldehyde 95+%
- Propanedial, 2-(3-methoxyphenyl)-
- 2-(3-Methoxyphenyl)malondialdehyde
-
- MDL: MFCD02261923
- インチ: 1S/C10H10O3/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-7,9H,1H3
- InChIKey: FBFUYYOEROKGIZ-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(C1=CC=CC(OC)=C1)C=O
計算された属性
- せいみつぶんしりょう: 178.06300
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.126±0.06 g/cm3(Predicted)
- ゆうかいてん: 61~64℃
- ふってん: 276.5±35.0 °C(Predicted)
- PSA: 43.37000
- LogP: 1.17660
- 酸性度係数(pKa): 4.14±0.59(Predicted)
2-(3-Methoxyphenyl)malondialdehyde セキュリティ情報
2-(3-Methoxyphenyl)malondialdehyde 税関データ
- 税関コード:2923900090
2-(3-Methoxyphenyl)malondialdehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62118-0.1g |
2-(3-methoxyphenyl)propanedial |
857500-62-0 | 83% | 0.1g |
$38.0 | 2023-04-20 | |
TRC | M945208-100mg |
2-(3-Methoxyphenyl)malondialdehyde |
857500-62-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-62118-0.5g |
2-(3-methoxyphenyl)propanedial |
857500-62-0 | 83% | 0.5g |
$85.0 | 2023-04-20 | |
TRC | M945208-1g |
2-(3-Methoxyphenyl)malondialdehyde |
857500-62-0 | 1g |
$ 275.00 | 2022-06-03 | ||
Apollo Scientific | OR7645-1g |
2-(3-Methoxyphenyl)malonaldehyde |
857500-62-0 | 95+% | 1g |
£206.00 | 2025-02-20 | |
abcr | AB243725-1 g |
2-(3-Methoxyphenyl)malondialdehyde |
857500-62-0 | 1 g |
€160.00 | 2023-07-20 | ||
Fluorochem | 023533-1g |
2-(3-Methoxyphenyl)malondialdehyde |
857500-62-0 | 95%+ | 1g |
£73.00 | 2022-03-01 | |
Enamine | EN300-62118-0.25g |
2-(3-methoxyphenyl)propanedial |
857500-62-0 | 83% | 0.25g |
$54.0 | 2023-04-20 | |
1PlusChem | 1P00G805-250mg |
Propanedial,2-(3-methoxyphenyl)- |
857500-62-0 | 95% | 250mg |
$119.00 | 2025-02-27 | |
1PlusChem | 1P00G805-10g |
Propanedial,2-(3-methoxyphenyl)- |
857500-62-0 | 83% | 10g |
$988.00 | 2025-03-14 |
2-(3-Methoxyphenyl)malondialdehyde 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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4. Book reviews
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
2-(3-Methoxyphenyl)malondialdehydeに関する追加情報
2-(3-Methoxyphenyl)malondialdehyde (CAS No. 857500-62-0): A Comprehensive Overview
2-(3-Methoxyphenyl)malondialdehyde (CAS No. 857500-62-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its distinctive structure, which includes a malondialdehyde moiety and a 3-methoxyphenyl substituent. The combination of these functional groups imparts specific reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 2-(3-Methoxyphenyl)malondialdehyde can be represented as C10H10O4. The malondialdehyde group (CH2(C=O)OH) is known for its high reactivity, particularly in condensation reactions and Michael additions. The 3-methoxyphenyl substituent, on the other hand, provides additional stability and solubility properties, which are crucial for its use in various chemical reactions and biological assays.
In the context of medicinal chemistry, 2-(3-Methoxyphenyl)malondialdehyde has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and antioxidants. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(3-Methoxyphenyl)malondialdehyde exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding underscores the compound's potential as a lead molecule for further drug development.
Beyond its medicinal applications, 2-(3-Methoxyphenyl)malondialdehyde has also found utility in materials science. Its ability to undergo Michael addition reactions makes it an excellent candidate for the synthesis of functional polymers and copolymers. Research published in the Journal of Polymer Science: Polymer Chemistry reported the successful synthesis of poly(ethylene glycol)-based copolymers using 2-(3-Methoxyphenyl)malondialdehyde. These copolymers exhibited enhanced biocompatibility and biodegradability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
The synthetic accessibility of 2-(3-Methoxyphenyl)malondialdehyde is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of an acid catalyst. This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. The simplicity and robustness of this synthetic route make it amenable to large-scale production.
In addition to its synthetic utility, 2-(3-Methoxyphenyl)malondialdehyde has been studied for its potential as a probe molecule in biochemical assays. Its reactivity with thiol groups makes it useful for detecting and quantifying thiols in biological samples. A recent study published in the Analytical Chemistry journal described a sensitive fluorescence-based assay using 2-(3-Methoxyphenyl)malondialdehyde-thiol adducts to monitor thiol levels in cells. This method has shown promise for applications in disease diagnosis and drug screening.
The environmental impact of chemicals is an important consideration in their development and use. Studies on the environmental fate and toxicity of 2-(3-Methoxyphenyl)malondialdehyde have indicated that it is relatively stable under ambient conditions but can be readily degraded by microbial action in soil and water environments. This biodegradability reduces its potential for long-term environmental accumulation, making it a more environmentally friendly option compared to some other organic compounds.
In conclusion, 2-(3-Methoxyphenyl)malondialdehyde (CAS No. 857500-62-0) is a multifaceted compound with diverse applications across medicinal chemistry, materials science, and biochemistry. Its unique chemical structure endows it with valuable properties that make it an attractive intermediate for the synthesis of bioactive molecules, functional polymers, and analytical probes. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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